molecular formula C23H16N2O2 B11089726 (3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one

(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one

Cat. No.: B11089726
M. Wt: 352.4 g/mol
InChI Key: YGLUFGZLWHKFJF-GFMRDNFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydrazinylidene group, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one typically involves the condensation of diphenylmethanone hydrazone with 5-phenylfuran-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a furan ring with hydrazinylidene and phenyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

(3Z)-3-(benzhydrylidenehydrazinylidene)-5-phenylfuran-2-one

InChI

InChI=1S/C23H16N2O2/c26-23-20(16-21(27-23)17-10-4-1-5-11-17)24-25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b24-20-

InChI Key

YGLUFGZLWHKFJF-GFMRDNFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=N/N=C(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.